molecular formula C14H21NO B14392355 N-[3,4-Di(propan-2-yl)phenyl]acetamide CAS No. 88702-21-0

N-[3,4-Di(propan-2-yl)phenyl]acetamide

Cat. No.: B14392355
CAS No.: 88702-21-0
M. Wt: 219.32 g/mol
InChI Key: DLDFYNDRGJRGMJ-UHFFFAOYSA-N
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Description

N-[3,4-Di(propan-2-yl)phenyl]acetamide is an organic compound characterized by the presence of an acetamide group attached to a phenyl ring substituted with two isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,4-Di(propan-2-yl)phenyl]acetamide typically involves the acylation of 3,4-di(propan-2-yl)aniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3,4-Di(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[3,4-Di(propan-2-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3,4-Di(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamide group can form hydrogen bonds with active sites, while the phenyl ring and isopropyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-phenylacetamide: Lacks the isopropyl groups, resulting in different chemical and biological properties.

    N-(4-isopropylphenyl)acetamide: Contains only one isopropyl group, leading to variations in reactivity and applications.

Uniqueness

N-[3,4-Di(propan-2-yl)phenyl]acetamide is unique due to the presence of two isopropyl groups on the phenyl ring, which can influence its steric and electronic properties

Properties

CAS No.

88702-21-0

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-[3,4-di(propan-2-yl)phenyl]acetamide

InChI

InChI=1S/C14H21NO/c1-9(2)13-7-6-12(15-11(5)16)8-14(13)10(3)4/h6-10H,1-5H3,(H,15,16)

InChI Key

DLDFYNDRGJRGMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)NC(=O)C)C(C)C

Origin of Product

United States

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